4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol
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Overview
Description
4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol is an organic compound with the molecular formula C14H14Cl2NO It is a derivative of phenol, characterized by the presence of chloro and methyl substituents on the aromatic ring, as well as an amino-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol typically involves the reaction of 4-chloro-2-methylphenol with 3-chloro-4-methylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial synthesis may also incorporate purification steps, such as crystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted phenols or anilines.
Scientific Research Applications
4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chloro and methyl substituents may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino-methyl group can participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: A related compound with similar structural features but lacking the amino-methyl group.
3-Chloro-4-methylphenylamine: Another related compound that serves as a precursor in the synthesis of 4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol.
Uniqueness
This compound is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-2-[(3-chloro-4-methylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-9-2-4-12(7-13(9)16)17-8-10-6-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSELOPJFHVPIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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